

Z-LEHD-FMK specificity across caspase family

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Compound Focus: Z-LEHD-fmk

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Mechanism and Basic Function

Z-LEHD-FMK is a cell-permeable, irreversible caspase inhibitor. Its design is based on the substrate cleavage sequence preferred by caspase-9 [1]. The **FMK (fluoromethyl ketone)** group acts as a warhead that covalently binds to the catalytic cysteine residue in the caspase's active site, permanently inactivating the enzyme [2] [1].

Experimental Evidence and Applications

The following table summarizes key experimental contexts in which **Z-LEHD-FMK** has been used to infer caspase-9 activity, along with observed selectivity issues.

Experimental Context	Reported Effect of Z-LEHD-FMK	Specificity Observation
TRAIL-induced apoptosis (HCT116 colon cancer cells)	Protected cells from death [3] [4]	Effect varied by cell line; no protection in SW480 cells [3].
TRAIL-induced apoptosis (normal human liver cells)	Protected cells from death [3]	Suggests potential for protective use in normal tissue.
Camptothecin-induced apoptosis (Jurkat cells)	Reduced apoptosis by ~50% (from 42% to ~21%)	Used as a positive control for effective caspase inhibition.

Experimental Context	Reported Effect of Z-LEHD-FMK	Specificity Observation
	[2]	
CD47-mediated type III PCD (CLL cells)	Did not inhibit cell death [5]	Confirms the caspase-independent nature of this cell death pathway.
In vitro enzymatic assays	N/A	A key study notes that common peptide-based inhibitors often lack selectivity [6].

Important Note on Specificity

A critical consideration for your research is that **caspase inhibitors designed from substrate recognition sequences, including Z-LEHD-FMK, may lack high selectivity** [6]. The peptide sequence (LEHD) intends to direct the inhibitor to caspase-9, but the irreversible FMK warhead can react with other cysteine proteases, leading to off-target effects. Therefore, data obtained using this inhibitor should be interpreted with caution and ideally confirmed with genetic approaches.

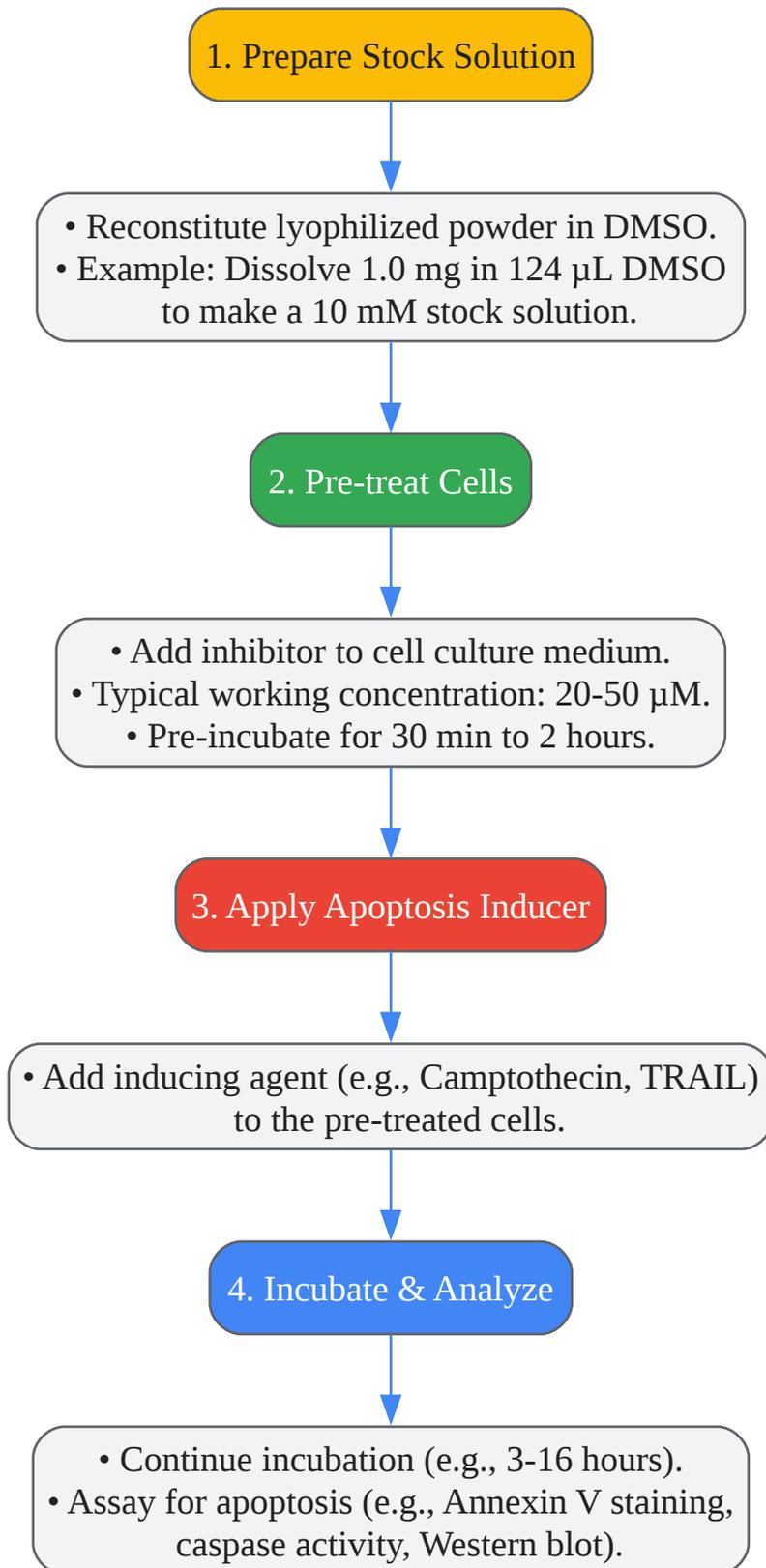
How to Proceed with Specificity Testing

Since a full specificity profile is not available, you could consider the following approaches to evaluate **Z-LEHD-FMK** in your own system:

- **Dose-Response Curves:** Test a range of concentrations to establish a window where the desired effect is observed without significant off-target activity.
- **Comparative Pan-Caspase Inhibition:** Include a broad-spectrum caspase inhibitor like **Z-VAD-FMK** as a control. If Z-VAD-FMK blocks a process but **Z-LEHD-FMK** does not, it suggests the process is caspase-dependent but not reliant on caspase-9. If both inhibitors block the process, caspase-9 may be involved, but off-target effects cannot be ruled out.
- **Assessment of Other Caspases:** Use alternative assays (e.g., Western blot for cleavage products, other caspase-specific substrates) to check if **Z-LEHD-FMK** treatment affects the activity of caspases-3, -8, or -1 in your experimental model.

Experimental Protocol Overview

Below is a generalized experimental workflow for using **Z-LEHD-FMK** in cell-based assays, synthesized from manufacturer instructions and research articles [2] [4].



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Critical note on DMSO concentration: The final concentration of DMSO in your cell culture medium should not exceed **0.2%** to avoid cellular toxicity [2].

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